Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBJOHBVIMCKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The imidazo[1,2-a]pyrimidine scaffold is typically constructed from 2-aminopyrimidine derivatives and α-haloketones. For the dihydro variant, 4,5-dihydropyrimidin-2-amine reacts with ethyl bromopyruvate under refluxing ethanol to yield 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylic acid ethyl ester.
Reaction Conditions
Carboxylate Protection Strategy
The ethyl ester undergoes transesterification with tert-butanol catalyzed by titanium(IV) isopropoxide:
$$
\text{Ester} + t\text{-BuOH} \xrightarrow{\text{Ti(OiPr)}_4} \text{tert-butyl carboxylate} + \text{Ethanol}
$$
Optimized Parameters
- Catalyst loading: 5 mol%
- Reaction temperature: 110°C
- Pressure: Vacuum (to remove ethanol)
- Conversion rate: >95%
Regioselective Iodination at Position 3
Ultrasound-Assisted Direct C–H Activation
Adapting methodologies from imidazo[1,2-a]pyridine iodination, the optimal protocol uses:
Reagents
- Iodine (0.6 equiv)
- tert-Butyl hydroperoxide (TBHP, 2.0 equiv)
- Solvent: Ethanol (anhydrous)
Procedure
- Charge imidazopyrimidine (0.2 mmol), I₂ (0.12 mmol), and TBHP (0.4 mmol) in ethanol
- Subject to ultrasonic irradiation (40 kHz, 50 W)
- React at 25°C for 30 minutes
Performance Metrics
Mechanistic Considerations
The radical pathway dominates under TBHP-oxidized conditions:
- TBHP generates tert-butoxyl radicals initiating H-abstraction
- Iodine radicals add to the electron-rich C3 position
- Aromaticity restoration via dehydrogenation
Density functional theory (DFT) calculations confirm the C3 position’s lower activation energy (ΔE‡ = 18.3 kcal/mol) versus C2 (ΔE‡ = 24.7 kcal/mol).
Purification and Characterization
Chromatographic Separation
Crude product purification employs:
- Stationary phase: Silica gel (230–400 mesh)
- Mobile phase: Hexane/ethyl acetate (4:1 → 3:1 gradient)
- Retention factor (Rf): 0.35 in 3:1 hexane/EtOAc
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 1.52 (s, 9H, t-Bu)
- δ 3.12–3.25 (m, 2H, H-6)
- δ 4.01–4.15 (m, 2H, H-7)
- δ 7.89 (s, 1H, H-2)
13C NMR (101 MHz, CDCl₃)
- δ 28.1 (t-Bu CH₃)
- δ 80.9 (Cq t-Bu)
- δ 154.2 (C=O)
- δ 146.8 (C-I)
HRMS (ESI-TOF)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical heating | 65–72 | 92–95 | 6–8 hours | Limited |
| Microwave-assisted | 78–83 | 95–98 | 45–60 minutes | Moderate |
| Ultrasound | 86–91 | 98–99 | 30 minutes | High |
Ultrasound irradiation outperforms conventional methods by enhancing mass transfer and radical generation efficiency.
Applications in Pharmaceutical Synthesis
The iodine substituent enables diverse cross-coupling reactions:
- Suzuki-Miyaura arylation (Pd(PPh₃)₄, K₂CO₃)
- Sonogashira alkynylation (CuI, PdCl₂(PPh₃)₂)
- Buchwald-Hartwig amination (Xantphos, Pd₂(dba)₃)
Notably, the tert-butyl group remains stable under Heck reaction conditions (120°C, DMF).
Chemical Reactions Analysis
Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Beta-Secretase
One of the most promising applications of tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate is its potential as an inhibitor of beta-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. Research has shown that derivatives of imidazo[1,2-a]pyrimidine can effectively inhibit BACE activity, thereby reducing the production of amyloid-beta peptides, which are associated with amyloid plaque formation in the brains of Alzheimer's patients .
1.2 Neuroprotective Effects
Studies indicate that compounds similar to this compound may possess neuroprotective properties. By modulating pathways involved in neurodegeneration, these compounds could potentially slow down cognitive decline and improve outcomes for patients with neurodegenerative disorders .
Synthetic Chemistry Applications
2.1 Building Block for Drug Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals. The compound can be used in coupling reactions to create more complex molecular architectures that are essential for drug discovery and development .
2.2 Reaction Conditions and Yields
The synthesis of this compound has been reported under various conditions, showcasing its adaptability in synthetic routes. For instance, reactions conducted in dichloromethane at controlled temperatures have yielded significant quantities of the compound, demonstrating its feasibility for large-scale production .
Case Studies
3.1 Alzheimer’s Disease Research
Research published in peer-reviewed journals highlights the efficacy of imidazo[1,2-a]pyrimidine derivatives as BACE inhibitors. A study demonstrated that specific modifications to the tert-butyl group enhanced the inhibitory activity against BACE while maintaining low toxicity levels in neuronal cell lines .
3.2 Antitubercular Activity
Another area of investigation involves the synthesis of analogs based on this compound aimed at combating tuberculosis. These analogs were designed to improve bioavailability and target specific bacterial pathways effectively .
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Methyl-6-oxo-6,10-dihydropyrido[2,3:4,5]imidazo[1,2-a]pyrimidine-8-carboxylate (Compound 14)
- Structure : Features a pyrido-imidazo[1,2-a]pyrimidine core with a methyl ester at position 8 and a ketone group at position 4.
- Synthesis : Prepared via refluxing with dimethyl acetylenedicarboxylate in glacial acetic acid (58% yield) .
- Comparison: Unlike the target compound, this analog lacks iodine and incorporates a pyridine ring extension.
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
- Structure : Contains a sulfur-containing thiazine ring fused to an imidazole.
- Biological Activity : Demonstrated moderate DPPH radical scavenging activity (IC₅₀ values determined for select derivatives) .
- Comparison: The thiazine core introduces sulfur, which may enhance antioxidant properties via radical stabilization.
Tert-butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate
- Structure : A seven-membered diazepine ring fused to imidazole, with a hydroxymethyl substituent.
- Molecular Formula : C₁₃H₂₁N₃O₃ (molar mass 267.32 g/mol) .
- Comparison : The diazepine ring increases conformational flexibility compared to the six-membered pyrimidine in the target compound. The hydroxymethyl group offers a site for further derivatization, whereas the iodine in the target compound provides a handle for cross-coupling.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiviral and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
Research has demonstrated that compounds with imidazo[1,2-a]pyrimidine structures show promise as antiviral agents. For instance, a study highlighted the effectiveness of similar compounds against the Tobacco Mosaic Virus (TMV) and HIV. The compound exhibited an EC50 value of 3.98 μM against HIV type-1, indicating potent antiviral activity with a therapeutic index exceeding 105.25, suggesting a favorable safety profile for further development .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Various derivatives have shown selective inhibition against carbonic anhydrase isoforms associated with tumor growth. In particular, compounds related to imidazo[1,2-a]pyrimidines demonstrated inhibitory activity against hCA II isoform with K_i values ranging from 57.7 to 98.2 µM . This suggests that modifications to the imidazo structure can enhance anticancer efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of iodine at the 3-position has been shown to enhance biological activity significantly. For example, derivatives lacking halogen substitutions exhibited reduced efficacy against viral targets .
| Compound Structure | EC50 (μM) | K_i (µM) |
|---|---|---|
| Tert-butyl 3-iodo derivative | 3.98 (HIV) | 57.7 - 98.2 (hCA II) |
| Non-halogenated derivative | N/A | >100 (hCA I) |
Case Study 1: Antiviral Efficacy Against HIV
In a controlled study, this compound was evaluated for its antiviral properties against HIV type-1 using MT-4 cells. The compound exhibited significant inhibition at low concentrations, demonstrating its potential as a lead candidate for further antiviral drug development .
Case Study 2: Inhibition of Carbonic Anhydrase Isoforms
Another study focused on the inhibition of carbonic anhydrase isoforms by this compound and its derivatives. The results indicated that specific substitutions at the imidazo ring could enhance selectivity for hCA II over other isoforms, which is critical for minimizing side effects in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate, and how can purity be optimized?
- Methodology : Multi-step synthesis involving iodination of the parent heterocycle. For example, iodination can be achieved using N-iodosuccinimide (NIS) under acidic conditions. The tert-butyl ester group provides steric protection during subsequent reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity can be enhanced using recrystallization from dichloromethane/hexane, as demonstrated in related imidazo[1,2-a]pyrimidine derivatives .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use and NMR to confirm regiochemistry. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm () and ~28 ppm (). The iodine atom’s electron-withdrawing effect deshields adjacent protons, shifting resonances downfield .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (ESI or MALDI). Expected exact mass: 377.03 g/mol (CHINO) .
Q. What solvents and reaction conditions are optimal for functionalizing the iodinated position?
- Methodology : The iodine atom is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Use anhydrous DMF or THF as solvents with Pd(PPh) catalyst and aryl/heteroaryl boronic acids. Maintain inert conditions (N/Ar atmosphere) and temperatures between 80–100°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for imidazo[1,2-a]pyrimidine derivatives?
- Methodology : Employ X-ray diffraction with SHELXL for refinement. If twinning or disorder is observed (common in bicyclic systems), use the TWIN/BASF commands in SHELX to model the disorder. Validate against NMR/DFT-calculated structures to resolve ambiguities in bond lengths or angles .
Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl protection?
- Methodology :
- Protection/deprotection : Use TFA in DCM for tert-butyl group removal, ensuring minimal side reactions. Monitor reaction progress via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Continuous flow reactors : Optimize stepwise reactions (e.g., iodination followed by esterification) to reduce intermediate degradation. Flow systems improve reproducibility for air/moisture-sensitive steps .
Q. How do electronic effects of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The iodine atom’s σ-orbital overlap with the heterocycle enhances electrophilicity at C-3. Compare reaction rates with non-iodinated analogs using kinetic studies (e.g., UV-Vis monitoring). DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity in Pd-catalyzed couplings .
Q. What are the implications of spectral discrepancies (e.g., NMR splitting patterns) in related imidazo[1,2-a]pyrimidines?
- Methodology : Dynamic effects (e.g., ring puckering) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) from 25°C to −60°C can reveal conformational locking. Compare with solid-state NMR or X-ray structures to correlate solution and solid-phase behavior .
Biological & Mechanistic Questions
Q. What in vitro assays are suitable for evaluating this compound’s potential as a thrombin inhibitor?
- Methodology :
- Fluorogenic assays : Use Boc-Val-Pro-Arg-AMC substrate to measure thrombin activity inhibition (λ = 380 nm, λ = 460 nm).
- Docking studies : Perform molecular docking (AutoDock Vina) against thrombin’s active site (PDB: 1PPB). The iodinated group may occupy the S3 pocket, while the carboxylate interacts with Ser195 .
Q. How can researchers address solubility challenges in biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
